
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves several steps, including cyclization reactions and functional group modifications. For example, a common method for synthesizing benzofuran derivatives involves the use of vanillin as a starting material, followed by cyclization using reagents like trimethylsilyl diazomethane and mercury acetate . Specific synthetic routes for 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid would involve similar cyclization and functionalization steps.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid synthesis of complex benzofuran compounds with fewer side reactions and higher purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.
Wissenschaftliche Forschungsanwendungen
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Used for its antimicrobial properties.
Uniqueness
5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and hydroxyl groups allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
53725-21-6 |
|---|---|
Molekularformel |
C14H12O6 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
5,7-diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-5-8-4-9(6(2)15)11(17)10(7(3)16)13(8)20-12(5)14(18)19/h4,17H,1-3H3,(H,18,19) |
InChI-Schlüssel |
KFAOPAKOXCBWFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C(=C(C=C12)C(=O)C)O)C(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


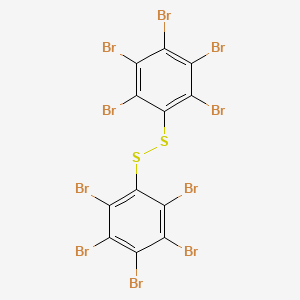
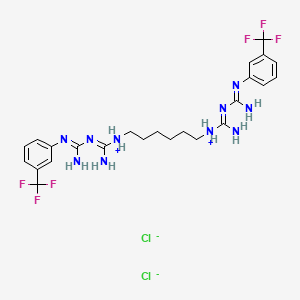
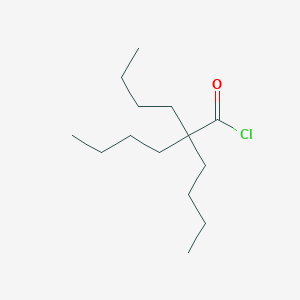
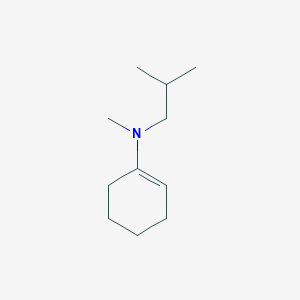
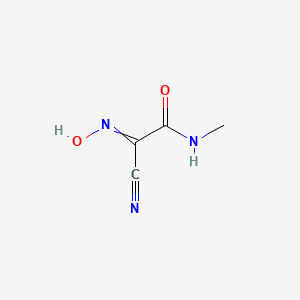
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
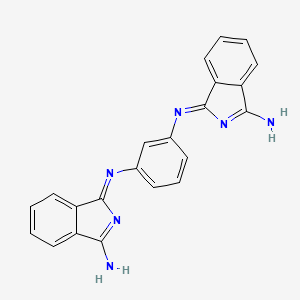
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
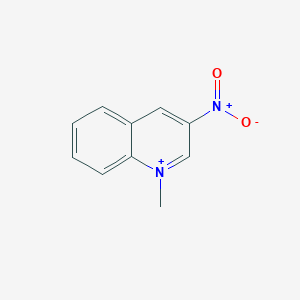
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)


